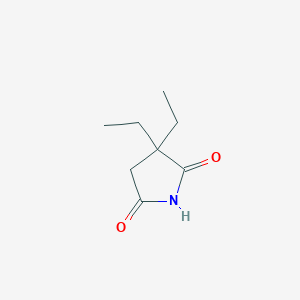
3,3-Diethylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethylpyrrolidine-2,5-dione is a chemical compound with the CAS Number: 501357-88-6 . It has a molecular weight of 155.2 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists . The synthetic route to obtain the 3-chloro-1-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The InChI Code for 3,3-Diethylpyrrolidine-2,5-dione is 1S/C8H13NO2/c1-3-8(4-2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) . The structure of pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring .Chemical Reactions Analysis
The pyrrolidine-2,5-dione scaffold is used in various chemical reactions. For instance, it has been used in the synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones .Physical And Chemical Properties Analysis
3,3-Diethylpyrrolidine-2,5-dione has a melting point range of 81-86°C . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
3,3-Diethylpyrrolidine-2,5-dione derivatives exhibit significant antimicrobial and antifungal properties. A study synthesized 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, observing substantial in vitro antifungal activities against a range of fungi. Specifically, the 1-(4-Bromophenyl) derivative showed notable inhibitory activities, suggesting its potential as a fungicide (Cvetković et al., 2019).
Crystal Structure and Physical Pharmacy
Studies have examined the molecular structure and hydrogen bond patterns of α,α-diethyl-substituted cyclic imide derivatives, including 3,3-diethylpyrrolidine-2,5-dione. These structural analyses in the crystalline phase are vital for understanding the physical properties and formulation development of neuroactive drugs (Krivoshein et al., 2016).
Conversion to Maleimide
Research has demonstrated the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, an important reaction in organic synthesis and drug development. The study used theoretical computation using density functional theory (DFT) to investigate the thermodynamic and kinetic factors affecting this reaction (Yan et al., 2018).
Synthesis of Novel Michael Acceptors
Research in the field of medicinal chemistry has explored the synthesis of novel Michael acceptors from 1-aryl-3-arylidenepyrrolidine-2,5-diones. These compounds were studied for their potential to inhibit thioredoxin reductase, a target in cancer treatment (Dar'in et al., 2020).
Reduction Mechanisms and Bioactive Compounds Synthesis
The reduction of compounds like 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride and metal chlorides has been studied. These reduction mechanisms are essential for the synthesis of natural bioactive compounds, such as zopfiellamide A (Jumali et al., 2017).
Synthesis of N-Aminopyrrolidine-2,5-diones
Multicomponent synthesis methods have been developed for 3,4-disubstituted N-aminopyrrolidine-2,5-diones. These syntheses occur under mild conditions and yield products diastereoselectively (Adib et al., 2011).
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways . The downstream effects would depend on the specific targets and biological context.
Result of Action
It is known that pyrrolidine derivatives can have a broad range of bioactivities .
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are of great interest in medicinal chemistry due to their potential in the treatment of human diseases . The future directions in this field could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
3,3-diethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-8(4-2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTVXZXPNNELFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethylpyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride](/img/structure/B2895352.png)
![2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2895355.png)


![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2895360.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide](/img/no-structure.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)
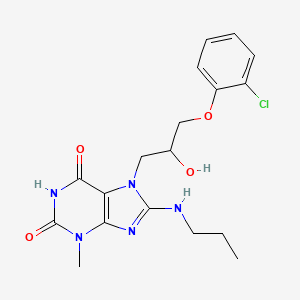
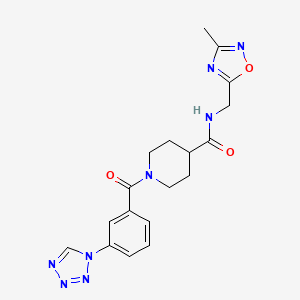
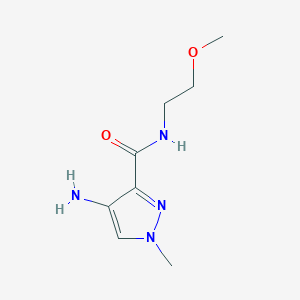
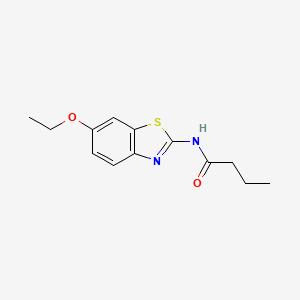

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)furan-2-carboxamide](/img/structure/B2895372.png)